molecular formula C20H21NO5 B12512144 2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid

2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid

Cat. No.: B12512144
M. Wt: 355.4 g/mol
InChI Key: WTJDYFSSQGHDKW-UHFFFAOYSA-N
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Description

2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid is a compound with a complex structure that includes a fluorenyl group, an ethoxycarbonyl group, and a hydroxybutanoic acid moiety. This compound is often used in peptide synthesis and as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and in the development of new synthetic methodologies.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under basic conditions to expose the free amino group for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-OH: Fluorenylmethyloxycarbonyl-L-alanine.

    Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine.

    Fmoc-Lys(Boc)-OH: Fluorenylmethyloxycarbonyl-L-lysine (tert-butoxycarbonyl).

Uniqueness

2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid is unique due to its hydroxybutanoic acid moiety, which provides additional functional groups for further chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-yl)ethoxycarbonylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C20H21NO5/c1-11(22)18(19(23)24)21-20(25)26-12(2)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-12,17-18,22H,1-2H3,(H,21,25)(H,23,24)

InChI Key

WTJDYFSSQGHDKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

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